2,3-Dioxoindoline-5-sulfonyl chloride
Overview
Description
2,3-Dioxoindoline-5-sulfonyl chloride: is a chemical compound with the molecular formula C8H4ClNO4S and a molecular weight of 245.64 g/mol . It is a derivative of indoline, featuring both sulfonyl chloride and dioxo functional groups. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride typically involves the reaction of 2,3-dioxo-2,3-dihydro-1H-indol-5-sulfonyl chloride with N-benzylmethylamine and N,N-diisopropylethylamine in a 1:1 mixture of tetrahydrofuran and dichloromethane. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with scaled-up reaction vessels and optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The dioxo groups can be reduced to hydroxyl groups under specific conditions, using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
2,3-Dioxoindoline-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2,3-Dioxoindoline-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, facilitating the substitution reactions that form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are often catalyzed by specific enzymes or occur under controlled laboratory conditions .
Comparison with Similar Compounds
5-Chlorosulfonylisatin: Similar structure with a sulfonyl chloride group attached to an indoline ring.
2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Another derivative with similar functional groups.
Uniqueness: 2,3-Dioxoindoline-5-sulfonyl chloride is unique due to its combination of dioxo and sulfonyl chloride functional groups, which provide a versatile platform for various chemical reactions and applications. Its reactivity and functional versatility make it a valuable compound in organic synthesis and research .
Biological Activity
2,3-Dioxoindoline-5-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the indoline-2,3-dione derivatives, which are known for their significant pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonyl chloride functional group attached to the indoline core. This structure is crucial for its biological activity as it influences solubility and interaction with biological targets.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including protein tyrosine phosphatases (PTP) such as Shp2. The inhibition of Shp2 has been quantified with an IC50 value of 47 μM, indicating its potential as a therapeutic agent in diseases where PTPs are implicated .
- Induction of Apoptosis : In cancer cell lines, this compound can induce apoptosis by disrupting critical signaling pathways. It has been observed to cause cell cycle arrest and promote programmed cell death through its interactions with cellular proteins.
- Modulation of Gene Expression : The compound can accumulate in the nucleus and interact with DNA and transcription factors, modulating gene expression crucial for cellular processes.
Biological Activities
The compound exhibits various biological activities that are summarized in the following table:
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in various diseases:
- Cancer Research : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis and preventing cell cycle progression. The mechanism was linked to its ability to inhibit specific kinases involved in cancer progression.
- Inflammatory Diseases : In models of inflammation, the compound showed promise in reducing markers of inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Viral Infections : Research indicated that this compound could inhibit viral replication in vitro by targeting viral enzymes essential for the life cycle of certain viruses.
Pharmacokinetics and Dosage Effects
Pharmacokinetic studies suggest that the introduction of sulfonyl groups enhances solubility and bioavailability. The effects vary significantly with dosage; lower doses may selectively inhibit enzymes without causing toxicity, while higher doses may lead to broader biological effects .
Properties
IUPAC Name |
2,3-dioxo-1H-indole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJRKHHCIXKFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579314 | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-96-5 | |
Record name | 5-Isatinsulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132898-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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